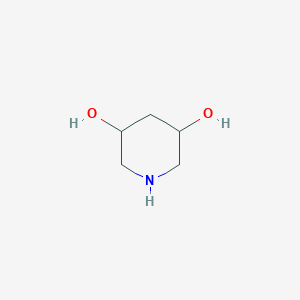
Piperidine-3,5-diol
Descripción general
Descripción
Piperidine-3,5-diol is an organic compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom and five carbon atoms. This compound is notable for its two hydroxyl groups attached to the third and fifth carbon atoms, making it a diol. Piperidine derivatives are widely recognized for their significance in medicinal chemistry, particularly in the synthesis of pharmaceuticals and natural products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of piperidine-3,5-diol can be achieved through various methods. One common approach involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel-based nanocatalysts . Another method includes the cyclization of amino alcohols, which can be efficiently chlorinated using thionyl chloride (SOCl2) to form the desired piperidine ring . Additionally, multicomponent reactions involving Knoevenagel condensation, Michael addition, and Mannich reactions are also employed to synthesize piperidine derivatives .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactions and microwave irradiation to enhance reaction efficiency and yield . These methods allow for the large-scale synthesis of piperidine derivatives with high selectivity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: Piperidine-3,5-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction reactions typically involve the use of hydrogen gas (H2) in the presence of metal catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) to replace hydroxyl groups with halogens.
Major Products: The major products formed from these reactions include various substituted piperidines, piperidinones, and other functionalized derivatives .
Aplicaciones Científicas De Investigación
Piperidine-3,5-diol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a building block for the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is utilized to study enzyme mechanisms and protein-ligand interactions. It serves as a model compound for understanding the behavior of hydroxyl-containing molecules in biological systems .
Medicine: Medically, this compound derivatives are investigated for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. These compounds are also explored for their role in treating neurological disorders .
Industry: In the industrial sector, this compound is employed in the production of agrochemicals, polymers, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of piperidine-3,5-diol involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives have been shown to bind to DNA via intercalation, affecting gene expression and cellular functions . Additionally, these compounds can modulate signaling pathways such as the PI3K/Akt and NF-κB pathways, which are crucial for cell survival and proliferation . The hydroxyl groups in this compound also contribute to its ability to form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but lacking the hydroxyl groups.
Dihydropyridine: A partially saturated derivative of pyridine, often used in the synthesis of calcium channel blockers.
Other Piperidine Derivatives: Compounds like piperine, evodiamine, matrine, berberine, and tetrandrine, which exhibit various biological activities.
Uniqueness: Piperidine-3,5-diol is unique due to its dual hydroxyl groups, which impart distinct chemical reactivity and biological properties. This makes it a valuable scaffold for the development of novel therapeutic agents and industrial chemicals .
Propiedades
IUPAC Name |
piperidine-3,5-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-4-1-5(8)3-6-2-4/h4-8H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQKTGJRAPFKRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599857 | |
| Record name | Piperidine-3,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1792-72-9 | |
| Record name | Piperidine-3,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


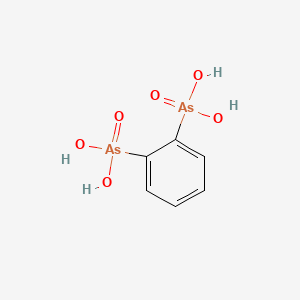

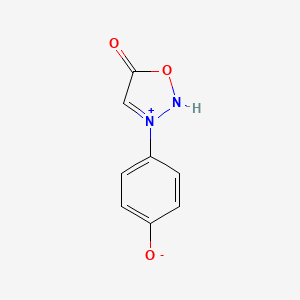
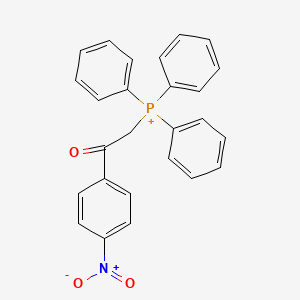
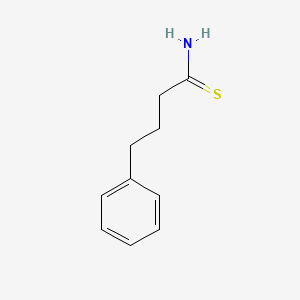
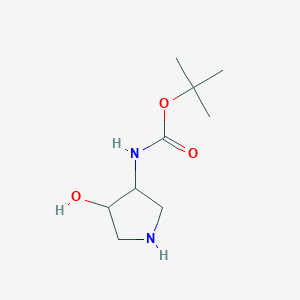
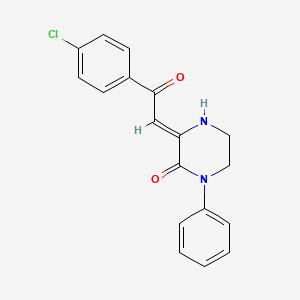
![methyl 2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}acetate](/img/structure/B3367460.png)
![2-[(4-Cyanophenyl)sulfanyl]acetic acid](/img/structure/B3367463.png)
![(2R,3S,5R)-5-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B3367474.png)
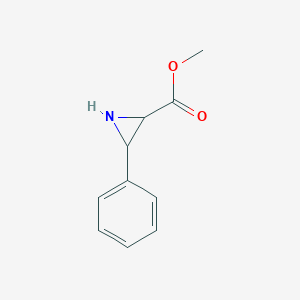

![Methyl 3-amino-6-methyl-7-oxo-6,7-dihydrothieno[2,3-D]pyridazine-2-carboxylate](/img/structure/B3367506.png)
![(1R,2S,3S,5S)-8-(2-Fluoroethyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B3367513.png)
